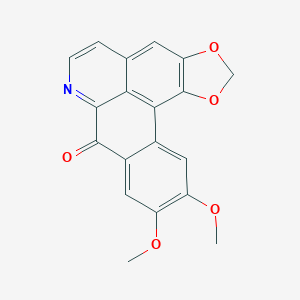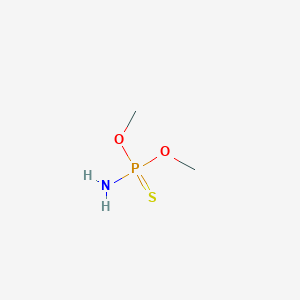
O,O-Dimethyl phosphoramidothioate
Overview
Description
O,O-Dimethyl phosphoramidothioate is a chemical compound that is related to various organophosphorus insecticides. It is known to undergo oxidative activation to form potent anti-cholinesterase agents, which are significant in the context of insecticide action and potential toxicity . The compound is also involved in metabolic pathways in mammals, where it can be transformed into various metabolites through processes such as S-methylation . Additionally, this compound can undergo structural rearrangements and form different derivatives, which have been synthesized and characterized in various studies .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. For instance, the compound has been synthesized with isotopic labels, such as 32P and 14C, for research purposes. The synthesis involved the reaction of phosphorus trichloride with sulfur and methanol, followed by isomerization and treatment with methanol and ammonia . Novel derivatives of this compound have been synthesized by reacting the compound with various reagents, such as chloral imines, to yield trichloromethyl-containing derivatives . Additionally, the synthesis of N-(cyclic phosphonate)-substituted phosphoramidothioates from O,O-diethyl phosphoramidothioate has been reported, highlighting the versatility of the compound in forming structurally diverse derivatives .
Molecular Structure Analysis
The molecular structure of this compound has been studied using spectroscopic and theoretical methods. Structural and vibrational calculations, as well as liquid and argon matrix FTIR spectroscopy, have revealed the existence of multiple conformers of the compound. This indicates that this compound can adopt different shapes and geometries, which may have implications for its reactivity and interactions with biological targets .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. It can undergo oxidative activation to form an unstable intermediate, likely a sulfoxide, which is a potent anti-cholinesterase agent . The compound can also participate in rearrangement reactions, such as the O,S switch, leading to the formation of different phosphoramidate derivatives . Furthermore, the reaction of this compound with chloral has been studied, revealing the formation of adducts and the occurrence of sulfur/oxygen exchange reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structures. The presence of different functional groups, such as the phosphoramidothioate moiety, contributes to the compound's reactivity and interactions with other molecules. The synthesis and characterization of various derivatives, including those with trichloromethyl groups and aryl substituents, have provided insights into the compound's properties and potential applications as insecticides . The studies involving isotopic labeling have also contributed to the understanding of the compound's behavior in biological systems and its metabolic fate .
Scientific Research Applications
Environmental Impact and Toxicity
O,O-Dimethyl phosphoramidothioate is widely used in pest control for tropical crops. Research has explored its environmental impact, particularly its toxicity to aquatic species such as the larvae of freshwater prawn Macrobrachium rosenbergii and the blue shrimp Penaeus stylirostris. These studies are crucial for understanding the ecological consequences of using this insecticide in agricultural practices (Juarez & Sanchez, 1989).
Chemical Analysis and Quality Testing
Advanced methods for determining this compound have been developed. For instance, gas chromatography with an internal standard analysis method has proven to be an effective technique for quality testing of this chemical, highlighting its simplicity, accuracy, and reliability (Wei-jun, 2011).
Synthesis and Characterization
The synthesis of novel trichloromethyl-containing this compound derivatives has been a significant area of research. These derivatives were synthesized through reactions with chloral imines, with their structures confirmed by various spectroscopic methods. This research is vital for expanding the chemical diversity and potential applications of this compound (Wang, Liu, & Li, 2009).
Photocatalytic Degradation Studies
Studies on the photocatalytic degradation of this compound have been conducted, focusing on the degradation mechanisms and the identification of degradation products. These findings are crucial for environmental remediation strategies and understanding the chemical’s behavior under different environmental conditions (Han et al., 2009).
Hazard Analysis
Research has also delved into the thermal and flammability hazards associated with this compound. A systematic analysis of these hazards, especially in the context of industrial accidents, provides essential insights into the safe handling, storage, and transportation of this chemical (Liaw & Liou, 2020).
Safety and Hazards
The safety data sheet indicates that in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Future Directions
Mechanism of Action
Target of Action
O,O-Dimethyl phosphoramidothioate, also known as spermine, is a polyamine that plays a crucial role in the metabolism of living organisms . It is primarily involved in the synthesis of nucleic acids and proteins, making it an essential regulatory substance . Spermine’s primary targets are DNA, RNA, proteins, and charged membrane components .
Mode of Action
Spermine interacts with its targets primarily through electrostatic reactions . In acidic conditions, it exhibits the characteristics of polycationic polyamines and can bind to DNA in viruses and bacteria . This binding increases the stability and flexibility of DNA molecules, making spermine a necessary component in cell culture media .
Biochemical Pathways
The biochemical pathways affected by spermine are primarily those involved in the synthesis of nucleic acids and proteins . The compound is synthesized in the body from putrescine (butane diamine) and S-adenosylmethionine through the catalysis of various enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of nucleic acids and proteins . By binding to DNA, it increases the stability and flexibility of the DNA molecules, which can influence the processes of transcription and translation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its activity can be influenced by pH levels, as it exhibits the characteristics of polycationic polyamines in acidic conditions . .
properties
IUPAC Name |
[amino(methoxy)phosphinothioyl]oxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYPKIVMIGIWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027789 | |
| Record name | O,O-Dimethyl phosphoramidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17321-47-0 | |
| Record name | Phosphoramidothioic acid, O,O-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Dimethyl phosphoramidothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017321470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-Dimethyl phosphoramidothioate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoramidothioic acid, O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | O,O-Dimethyl phosphoramidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-dimethyl thiophosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-DIMETHYL PHOSPHORAMIDOTHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0F1572S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods commonly employed to characterize and quantify O,O-Dimethyl phosphoramidothioate?
A1: Gas chromatography (GC) has proven to be an effective method for analyzing this compound. A specific method utilizing Ethyl benzoate as an internal standard demonstrated high accuracy and reliability in determining the compound's concentration [].
Q2: What is known about the stability of this compound?
A2: this compound exhibits specific reactivity profiles. Research indicates it can undergo sulfur/oxygen exchange reactions with aldehydes like chloral, leading to the formation of corresponding oxo compounds and their chloral adducts []. Additionally, a study highlighted a case of a plant explosion in Taiwan attributed to the thermal decomposition of this compound, emphasizing the importance of understanding its thermal stability under various conditions [].
Q3: Has the thermal stability of this compound been studied in detail?
A3: Yes, research has focused on evaluating the thermal stability and potential runaway hazards of this compound using calorimetric techniques and by determining thermokinetic parameters []. This type of research is crucial for ensuring safe handling and processing of this compound.
Q4: Have any novel derivatives of this compound been synthesized and characterized?
A4: Yes, researchers have synthesized a series of trichloromethyl-containing this compound derivatives. These derivatives were produced by reacting this compound with chloral imines, which were generated from chloral and substituted anilines. The structures of these novel compounds have been elucidated using spectroscopic techniques such as IR, 1H NMR, 31P NMR, and FT-MS [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
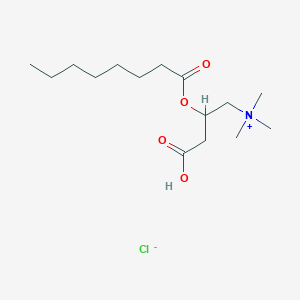



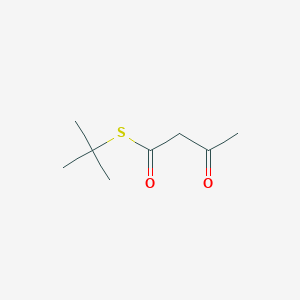

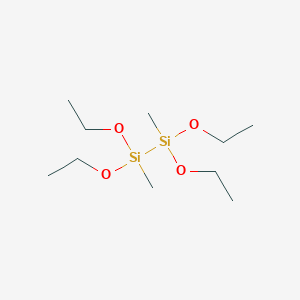
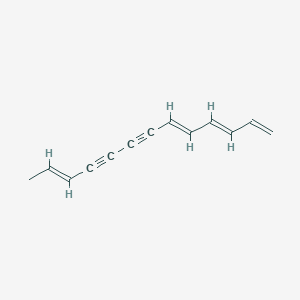

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)


